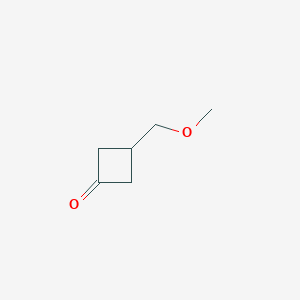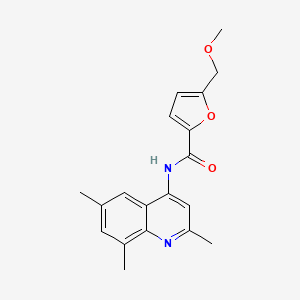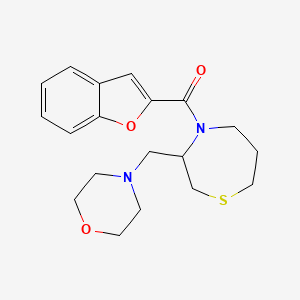
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is a chemical compound with the molecular formula C16H23NSi and a molecular weight of 257.45 g/mol . It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further substituted with a trimethylsilyl-ethynyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring and the phenyl group.
Coupling Reaction: The phenyl group is then coupled with the trimethylsilyl-ethynyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is carried out under mild conditions, typically in the presence of a base and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine can be compared with other similar compounds:
N-Methyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}methanamine: This compound has a similar structure but differs in the substitution on the piperidine ring.
1-(4-amino-3-((trimethylsilyl)ethynyl)phenyl)ethan-1-one: This compound has an amino group and a ketone functional group, making it distinct from this compound.
1,3,5-tris((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)benzene: This compound has multiple trimethylsilyl-ethynyl groups attached to a benzene ring, providing different chemical properties.
This compound stands out due to its unique combination of a piperidine ring and a trimethylsilyl-ethynyl group, which imparts specific chemical and physical properties that are valuable in various applications.
Properties
IUPAC Name |
trimethyl-[2-(4-piperidin-1-ylphenyl)ethynyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NSi/c1-18(2,3)14-11-15-7-9-16(10-8-15)17-12-5-4-6-13-17/h7-10H,4-6,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOEPQJLLAUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)
![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)



![N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide](/img/structure/B2497782.png)


![1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2497790.png)
![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/new.no-structure.jpg)
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)
